(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol

Description

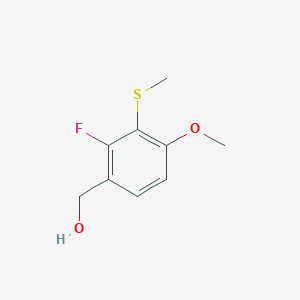

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol (CAS: 1343815-55-3) is a substituted benzyl alcohol derivative featuring a fluorine atom at position 2, a methoxy group at position 4, and a methylthio group at position 3 on the benzene ring (Figure 1). This compound has been listed as discontinued by suppliers such as CymitQuimica, with purity levels reported at 95% . The discontinuation may relate to challenges in synthesis, stability, or toxicity, though specific reasons remain unclear.

Properties

Molecular Formula |

C9H11FO2S |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2-fluoro-4-methoxy-3-methylsulfanylphenyl)methanol |

InChI |

InChI=1S/C9H11FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

RLTAQMIBQHLNRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the introduction of the fluoro, methoxy, and methylthio groups onto a phenyl ring followed by the addition of a methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanols.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluoro, methoxy, and methylthio groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

A. (4-Fluoro-3-(trifluoromethyl)phenyl)methanol (CAS: 67515-61-1)

- Substituents : Fluorine (position 4) and trifluoromethyl (position 3).

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, whereas the target compound’s methylthio group is weakly electron-donating. This contrast significantly alters the benzene ring’s electron density, affecting reactivity in electrophilic substitutions or hydrogen-bonding interactions .

- Applications : Trifluoromethyl groups are common in pharmaceuticals for metabolic stability; this compound may exhibit enhanced resistance to oxidative metabolism compared to the target.

B. [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (CAS: 1021030-78-3)

- Substituents : Methoxy (position 3) and 3-phenylpropoxy (position 4).

- The target compound’s fluorine and methylthio groups offer a balance of moderate lipophilicity and smaller steric hindrance .

C. {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS: 444615-56-9)

- Substituents : Thiazole ring with trifluoromethylphenyl and methoxy-methylphenethyl groups.

- Key Differences : The thiazole heterocycle introduces nitrogen and sulfur atoms, enabling hydrogen bonding and π-stacking interactions absent in the target compound. This complexity may enhance binding affinity in biological systems but complicates synthesis .

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Key Substituents | Solubility (Water) |

|---|---|---|---|---|

| (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol | 216.27 g/mol | ~2.1 | F, OCH3, SCH3 | Low |

| (4-Fluoro-3-(trifluoromethyl)phenyl)methanol | 194.15 g/mol | ~2.8 | F, CF3 | Very low |

| [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | 316.38 g/mol | ~3.5 | OCH3, O-(CH2)2-Ph | Insoluble |

| 4-Methoxyphenyl-(2-thienyl)methanol | 234.30 g/mol | ~2.4 | OCH3, thienyl | Moderate |

Notes:

- The target compound’s methylthio group increases lipophilicity (LogP ~2.1) compared to purely oxygenated analogs but remains less hydrophobic than trifluoromethyl-containing derivatives.

- Thienyl or furyl substituents (e.g., in –15) enhance solubility due to heteroaromatic polarity but reduce metabolic stability .

Biological Activity

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is a compound characterized by a unique phenolic structure that includes several functional groups: a fluorine atom, a methoxy group, and a methylthio group. These modifications significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H13FOS. The presence of various substituents on the phenyl ring enhances its potential interactions with biological targets. The structural features are summarized in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine, methoxy, and methylthio groups | Potential for diverse biological interactions |

| 2-Fluoro-4-methoxyphenol | Fluorine and methoxy substituents | Lacks methylthio group |

| 3-Methylthioaniline | Methylthio group on aniline | Different aromatic system |

| 4-Methoxybenzyl alcohol | Methoxy group on benzyl alcohol | No fluorine atom |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the fluorine atom and the methylthio group can enhance binding affinities to enzymes and receptors, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting various physiological processes.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

These interactions can lead to various biological effects, including antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related phenolic compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against microbial strains.

Anticancer Activity

In vitro studies have demonstrated that phenolic compounds can exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values below 10 µg/mL against various cancer cell lines, indicating strong anticancer activity . The specific mechanism by which this compound exerts its effects on cancer cells remains to be elucidated but may involve apoptosis induction or cell cycle arrest.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in cells. Compounds structurally related to this compound have been shown to possess significant antioxidant properties . This suggests that the compound may also contribute to cellular protection against oxidative damage.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups. When compared to similar compounds, it offers distinct biological activities due to:

- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Methoxy Group : Can influence solubility and bioavailability.

- Methylthio Group : May enhance enzyme binding through specific interactions.

This structural diversity opens avenues for targeted research into its pharmacological properties across various fields.

Case Studies

While specific case studies directly involving this compound are scarce, analogous studies highlight its potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.